molecular formula C7H2Cl2FIO B14764643 3-Chloro-2-fluoro-6-iodobenzoyl chloride

3-Chloro-2-fluoro-6-iodobenzoyl chloride

Cat. No.: B14764643
M. Wt: 318.90 g/mol
InChI Key: SQWUCMQHYIJYSL-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-iodobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2FIO and a molecular weight of 318.89 g/mol It is a derivative of benzoyl chloride, featuring chlorine, fluorine, and iodine substituents on the benzene ring

Preparation Methods

The synthesis of 3-Chloro-2-fluoro-6-iodobenzoyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a benzoyl chloride derivative, followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms at specific positions on the benzene ring . Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-Chloro-2-fluoro-6-iodobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine, fluorine, or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium iodide, and other nucleophilic agents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction can yield benzyl derivatives.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds or other complex structures.

Scientific Research Applications

3-Chloro-2-fluoro-6-iodobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-iodobenzoyl chloride depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (chlorine, fluorine, and iodine) on the benzene ring. These groups increase the compound’s reactivity towards nucleophiles, facilitating substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

3-Chloro-2-fluoro-6-iodobenzoyl chloride can be compared with other halogenated benzoyl chlorides, such as:

The presence of chlorine, fluorine, and iodine in this compound makes it unique and versatile for various chemical and industrial applications.

Properties

Molecular Formula

C7H2Cl2FIO

Molecular Weight

318.90 g/mol

IUPAC Name

3-chloro-2-fluoro-6-iodobenzoyl chloride

InChI

InChI=1S/C7H2Cl2FIO/c8-3-1-2-4(11)5(6(3)10)7(9)12/h1-2H

InChI Key

SQWUCMQHYIJYSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)C(=O)Cl)I

Origin of Product

United States

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